Jak-IN-10 versus JAK1-IN-10: Divergent Target Selectivity Profiles
Jak-IN-10 (JAK-IN-10) exhibits a broad, pan-JAK inhibitory profile, lacking isoform selectivity and thereby modulating signaling through multiple JAK-dependent cytokine receptors . In direct contrast, JAK1-IN-10 (compound 9) is explicitly described as a potent and selective JAK1 inhibitor, achieving high selectivity over JAK2 [1].
| Evidence Dimension | Target selectivity |
|---|---|
| Target Compound Data | Pan-JAK inhibitor (JAK1, JAK2, JAK3, TYK2) |
| Comparator Or Baseline | JAK1-IN-10: Selective JAK1 inhibitor with high selectivity for JAK2 [1] |
| Quantified Difference | Quantitative IC50 values for Jak-IN-10 are not publicly available; differentiation is based on documented selectivity classes: pan-JAK versus JAK1-selective. |
| Conditions | In vitro kinase assays (inferred from vendor technical datasheets and patent literature) |
Why This Matters
The fundamental difference in target engagement—pan-JAK versus JAK1-selective—dictates distinct downstream biological readouts and therapeutic research applications, rendering these compounds non-substitutable.
- [1] Shen Wang, et al. Preparation method of cyano-substituted cyclic hydrazine derivative and its application. World Intellectual Property Organization, WO2021051899 A1. 2021-03-25. View Source
